molecular formula C17H23N3O5S2 B10759033 4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide

4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide

Cat. No.: B10759033
M. Wt: 413.5 g/mol
InChI Key: AANXPIMDONQTQF-HNNXBMFYSA-N
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Description

. These compounds contain a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

The synthesis of 4-({4-[(4-AMINOBUT-2-YNYL)OXY]PHENYL}SULFONYL)-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods would likely involve scaling up these reactions using continuous flow processes to maintain efficiency and consistency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxamic acid moiety can be oxidized under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C), and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({4-[(4-AMINOBUT-2-YNYL)OXY]PHENYL}SULFONYL)-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-({4-[(4-AMINOBUT-2-YNYL)OXY]PHENYL}SULFONYL)-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE include other benzenesulfonamides and hydroxamic acids. These compounds share structural similarities but may differ in their specific functional groups and biological activities . For example:

    Benzenesulfonamides: Compounds with variations in the sulfonamide group.

    Hydroxamic acids: Compounds with different substituents on the hydroxamic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C17H23N3O5S2

Molecular Weight

413.5 g/mol

IUPAC Name

(3S)-4-[4-(4-aminobut-2-ynoxy)phenyl]sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide

InChI

InChI=1S/C17H23N3O5S2/c1-17(2)15(16(21)19-22)20(10-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-9-18/h5-8,15,22H,9-12,18H2,1-2H3,(H,19,21)/t15-/m0/s1

InChI Key

AANXPIMDONQTQF-HNNXBMFYSA-N

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCN)C(=O)NO)C

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCN)C(=O)NO)C

Origin of Product

United States

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